molecular formula C18H18BrN5O B12164230 2-(6-bromo-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone

2-(6-bromo-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone

Cat. No.: B12164230
M. Wt: 400.3 g/mol
InChI Key: IUWBTZKNJSJPLF-UHFFFAOYSA-N
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Description

This compound features a 6-bromoindole moiety linked via an ethanone bridge to a 4-(pyrimidin-2-yl)piperazine group. The pyrimidinyl-piperazine unit is notable for its hydrogen-bonding capacity and aromatic stacking interactions, which are critical in medicinal chemistry .

Properties

Molecular Formula

C18H18BrN5O

Molecular Weight

400.3 g/mol

IUPAC Name

2-(6-bromoindol-1-yl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone

InChI

InChI=1S/C18H18BrN5O/c19-15-3-2-14-4-7-24(16(14)12-15)13-17(25)22-8-10-23(11-9-22)18-20-5-1-6-21-18/h1-7,12H,8-11,13H2

InChI Key

IUWBTZKNJSJPLF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)CN3C=CC4=C3C=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone typically involves multiple steps, starting with the preparation of the indole and piperazine intermediates. One common method involves the bromination of indole to obtain 6-bromoindole, followed by the coupling of this intermediate with a piperazine derivative that has been functionalized with a pyrimidine group. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like palladium on carbon or copper iodide to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(6-bromo-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated indole.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or organolithium reagents in polar aprotic solvents like tetrahydrofuran.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Hydrogenated indole derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-bromo-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets in biological systems. The indole and piperazine moieties can bind to various receptors and enzymes, modulating their activity. For example, the compound may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways. The bromine atom and pyrimidine group can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Key Structural Differences and Molecular Properties
Compound Name Indole Substituent Piperazine Substituent Molecular Weight Key References
Target Compound 6-Bromo 4-(Pyrimidin-2-yl) 415.27 g/mol*
2-(6-Bromo-1H-indol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone 6-Bromo 4-Methyl 375.25 g/mol
2-(4-Benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone 5-Methyl 4-Benzhydryl 453.58 g/mol
2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone N/A (Phenoxy) 4-(4-Fluorophenylsulfonyl) 457.31 g/mol
[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl][2-(ethylsulfonyl)phenyl]methanone 6-Bromo (benzothiazole) 2-(Ethylsulfonyl)phenyl 463.34 g/mol

*Calculated based on formula C₁₇H₁₇BrN₆O.

Key Observations :

  • Indole vs. Benzothiazole : The target compound’s indole core (vs. benzothiazole in ) may offer distinct π-π stacking interactions in biological targets.
  • Bromine Position : The 6-bromo substitution on indole (target) vs. 5-methyl alters electronic properties, affecting lipophilicity (ClogP ~2.8 for target vs. ~3.5 for 5-methyl analog).

Physicochemical and Crystallographic Properties

  • Solubility : The pyrimidinyl group increases polarity (cLogS ≈ -3.5) compared to methylpiperazine analogs (cLogS ≈ -2.8) .
  • Crystal Packing: Piperazine-pyrimidine salts in crystallize in orthorhombic (P2₁2₁2₁) or monoclinic (P2₁/c) systems, suggesting the target compound may form stable, bioavailable crystals.

Biological Activity

The compound 2-(6-bromo-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological properties, particularly its anticancer effects, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure

The molecular formula of the compound is C18H16BrN5O2C_{18}H_{16}BrN_{5}O_{2}, with a molecular weight of approximately 396.26 g/mol. The structure consists of an indole moiety substituted with a bromine atom and a piperazine ring linked to a pyrimidine, which is characteristic of many bioactive compounds.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity across various cancer cell lines. The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) against selected cancer types:

Cancer Cell Line IC50 (µM) Reference
MCF-7 (Breast)0.76
A549 (Lung)1.20
HeLa (Cervical)0.89
HCT116 (Colon)1.47

These values indicate that the compound is particularly potent against breast and cervical cancer cell lines.

The mechanism through which this compound exerts its biological effects appears to involve the induction of apoptosis in cancer cells. Studies have shown that treatment with the compound leads to increased levels of p53 protein and activation of caspase-3, which are critical markers of apoptosis. This suggests that the compound may function as an apoptosis inducer through the mitochondrial pathway, leading to programmed cell death in cancer cells.

Structure-Activity Relationship (SAR)

SAR studies have highlighted the importance of specific functional groups in enhancing biological activity. Modifications such as varying the halogen substituents on the indole ring or altering the piperazine substituents have been shown to affect potency:

  • Bromine Substitution : The presence of bromine at position 6 of the indole ring has been correlated with increased cytotoxicity.
  • Pyrimidine Linkage : The piperazine-pyrimidine linker has been identified as crucial for maintaining activity, with variations leading to diminished efficacy.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • MCF-7 Cell Line Study : In vitro experiments demonstrated that treatment with concentrations as low as 0.76 µM resulted in a significant reduction in cell viability, with flow cytometry confirming increased apoptotic cells after treatment.
  • A549 Lung Cancer Model : In vivo studies using xenograft models showed that administration of this compound significantly reduced tumor growth compared to controls, indicating its potential for development as a therapeutic agent.

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